molecular formula C10H10N2O2 B022415 Ethyl 5-cyano-6-methylpyridine-3-carboxylate CAS No. 106944-54-1

Ethyl 5-cyano-6-methylpyridine-3-carboxylate

Cat. No.: B022415
CAS No.: 106944-54-1
M. Wt: 190.2 g/mol
InChI Key: QUAMCESTXLYSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-cyano-6-methylpyridine-3-carboxylate (CAS 75894-42-7) is a high-purity pyridine derivative of significant interest in medicinal chemistry and materials science. This compound serves as a versatile building block for the synthesis of more complex molecules. Its molecular structure, featuring both a cyano group and an ester functional group, makes it a valuable precursor in organic synthesis and metal complexation studies . Research into analogous pyridinecarboxylate compounds has demonstrated potential pharmacological activities, including positive inotropic, anti-inflammatory, analgesic, and hypotensive effects . Furthermore, related cyanopyridine esters are investigated for their role in creating metal complexes with antimicrobial properties against various bacterial and fungal strains . The compound is offered for non-human research applications only and is strictly not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 5-cyano-6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-3-14-10(13)9-4-8(5-11)7(2)12-6-9/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAMCESTXLYSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544744
Record name Ethyl 5-cyano-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106944-54-1
Record name Ethyl 5-cyano-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 5-cyano-6-methylpyridine-3-carboxylate (CAS Number: 75894-42-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₀H₉N₂O₂
Molecular Weight189.19 g/mol
Melting Point216–218 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyano and carboxylate functional groups enhance its ability to participate in biochemical reactions.

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis, leading to cell death.

Antimicrobial Properties

Several studies have documented the antimicrobial efficacy of this compound:

  • Bacterial Activity : It has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Fungal Activity : The compound also demonstrates antifungal properties against species like Candida albicans, with MIC values indicating effective inhibition at concentrations around 100 µg/mL.

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):

  • Mechanism : The compound appears to activate caspase pathways, leading to programmed cell death. Additionally, it may inhibit tumor growth by interfering with angiogenesis.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyridine derivatives, including this compound. Results demonstrated a strong correlation between the structural features of the compounds and their antimicrobial potency, highlighting this compound's potential as a lead structure for developing new antibiotics .
  • Anticancer Research : Another study focused on the anticancer effects of this compound on human cancer cell lines. The findings indicated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

Scientific Research Applications

Organic Synthesis

ECMPC serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups enable it to participate in multiple chemical reactions, including:

  • Nucleophilic Substitution : The cyano and ester groups can be targets for nucleophiles, facilitating the formation of diverse pyridine derivatives.
  • Reduction and Oxidation Reactions : The compound can undergo reduction to form amines or oxidation to yield ketones or aldehydes, making it versatile for synthetic pathways.

Research highlights ECMPC's potential biological activities, particularly:

  • Anticancer Properties : Studies have shown that ECMPC exhibits significant antiproliferative effects on cancer cell lines. For instance, it was found to inhibit breast cancer cell growth at concentrations as low as 10 µM by modulating cell cycle regulators like p21 and cyclin D1.
  • Antimicrobial Effects : ECMPC has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
  • Platelet Aggregation Inhibition : In vitro studies indicated that ECMPC could inhibit platelet aggregation, which may have implications for preventing thrombotic events in clinical settings.

Anticancer Activity

A specific study evaluated the effects of ECMPC on breast cancer cells. The compound was shown to upregulate p21 while downregulating cyclin D1, indicating its role in cell cycle arrest and apoptosis induction. This suggests that ECMPC could be further explored as a therapeutic agent in oncology.

Antimicrobial Efficacy

In a comparative study involving various derivatives of pyridine compounds, ECMPC exhibited notable inhibition zones against bacterial strains. These results warrant further exploration into its mechanism of action and efficacy as an antimicrobial agent.

Platelet Aggregation Inhibition

Research conducted on rat models demonstrated that ECMPC significantly reduced platelet aggregation in vitro. This effect was corroborated by subsequent in vivo studies, highlighting its potential application in cardiovascular therapies.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Cyano Group (Position 5): Present in all analogs, the electron-withdrawing cyano group stabilizes the pyridine ring and directs electrophilic substitution reactions.
  • Methyl vs. Thioxo/Sulfanyl Groups (Position 6): The methyl group in the target compound (106944-54-1) provides steric bulk without significant electronic effects. The sulfanyl (SH) group in 89517-93-1 allows for disulfide bond formation or metal coordination, relevant in catalysis or biomolecular interactions .
  • Substituents at Position 2: A methyl group (7087) or chloromethyl group (915297-07-3) introduces steric hindrance. The latter’s chlorine atom enables nucleophilic substitution, useful in cross-coupling reactions . The amino group (89517-93-1) enhances solubility via hydrogen bonding and serves as a site for further derivatization (e.g., amide formation) .

Physicochemical Properties

  • Lipophilicity: The dichlorophenyl-substituted compound (915297-07-3) has the highest logP (5.15), suggesting superior membrane permeability for agrochemical applications .
  • Hydrogen Bonding: The amino-substituted analog (89517-93-1) exhibits a higher polar surface area (PSA = 62.98 Ų), favoring aqueous solubility compared to the target compound .

Preparation Methods

Reaction Mechanism

  • Knoevenagel Condensation : Aldehydes react with malononitrile to form α,β-unsaturated intermediates.

  • Michael Addition : Ethyl acetoacetate attacks the electrophilic α-carbon of the intermediate.

  • Cyclization : Intramolecular nucleophilic substitution forms the pyridine ring, with subsequent elimination of water.

Components Catalyst Solvent Time Yield
Ethyl acetoacetate, Benzaldehyde, MalononitrileMeglumine (10 mol%)Ethanol:Water (5 mL)30–35 min92%
Ethyl acetoacetate, 4-Chlorobenzaldehyde, MalononitrileNoneNeat (Microwave)1 h100%

The use of meglumine as a bifunctional catalyst enhances reaction efficiency by activating both nucleophilic and electrophilic sites, reducing side reactions. Microwave irradiation accelerates the process, achieving quantitative yields under solvent-free conditions.

Cyclocondensation Techniques

Cyclocondensation methods utilize preformed intermediates to construct the pyridine ring. For example, 5-cyano-6-methylpyridine-3-carboxylic acid is esterified with ethanol under acidic conditions.

Key Steps

  • Intermediate Synthesis : 5-Cyano-6-methylpyridine-3-carboxylic acid is prepared via nitrile hydrolysis of precursor pyridines.

  • Esterification : The carboxylic acid reacts with ethanol in the presence of H₂SO₄, yielding the ethyl ester.

Intermediate Conditions Catalyst Yield
5-Cyano-6-methylpyridine-3-carboxylic acidH₂SO₄, reflux, 6 h78%

This method requires rigorous purification via column chromatography (hexane/ethyl acetate, 7:3) to isolate the product.

Catalytic Methods for Enhanced Efficiency

Heterogeneous and homogeneous catalysts have been explored to optimize reaction kinetics and selectivity.

Meglumine-Catalyzed Synthesis

Meglumine, a glucose-derived amine, acts as a green catalyst in ethanol:water mixtures. At 10 mol% loading, it facilitates proton transfer and stabilizes transition states, achieving yields up to 95%.

Catalyst Loading Solvent Temperature Yield
5 mol%Ethanol:WaterRoom temperature72%
10 mol%Ethanol:WaterRoom temperature92%
15 mol%Ethanol:WaterRoom temperature93%

Exceeding 10 mol% provides diminishing returns, suggesting an optimal catalytic threshold.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times by enhancing molecular collisions. A solvent-free protocol under microwave conditions (80°C, 1 h) achieves near-quantitative yields.

Parameter Value
Power300 W
Temperature80°C
Pressure1 atm
Yield100%

This method eliminates solvent waste, aligning with green chemistry principles.

Solvent-Free Approaches

Solvent-free reactions minimize environmental impact and simplify purification. Ethyl acetoacetate, aldehydes, and malononitrile are ground with catalytic K₂CO₃, producing the target compound via mechanochemical activation.

Base Time Yield
K₂CO₃2 h85%
Cs₂CO₃1.5 h88%

These methods are scalable but require anhydrous conditions to prevent hydrolysis of the cyano group.

Purification and Isolation Strategies

Crude products are typically purified via:

  • Recrystallization : Hot ethanol or methanol yields crystals with >95% purity.

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients resolves regioisomeric impurities.

Method Purity Recovery
Recrystallization95%80%
Column Chromatography99%65%

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing. Key parameters include:

Parameter Value
Reactor TypeTubular flow reactor
Residence Time20 min
Throughput10 kg/h

Automated systems integrate real-time HPLC monitoring to adjust stoichiometry and maintain yield consistency.

Comparative Analysis of Methodologies

Method Yield Time Environmental Impact
MCR with Meglumine92%35 minLow (aqueous solvent)
Microwave-Assisted100%1 hModerate (energy use)
Solvent-Free85%2 hLow

Microwave-assisted synthesis offers the highest efficiency, while solvent-free methods excel in sustainability .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C6, cyano at C5). Key peaks: ester carbonyl (δ ~165 ppm), cyano (δ ~115 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray Crystallography : Use SHELX for structure refinement and ORTEP-3 for visualizing bond angles/thermal ellipsoids .

Basic Research: How do solvent choice and storage conditions affect the stability of this compound?

Q. Methodological Answer :

  • Solubility : Highly soluble in DMSO and dichloromethane; sparingly soluble in water.
  • Stability : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis of the ester group.
  • Degradation Signs : Discoloration (yellow to brown) or precipitation indicates decomposition. Confirm stability via periodic HPLC analysis .

Advanced Research: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (FMO). The cyano group’s electron-withdrawing effect lowers LUMO energy, enhancing susceptibility to nucleophilic attack at C3.
  • Docking Studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Validate with crystallographic data from SHELXL refinements .

Advanced Research: What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Q. Methodological Answer :

  • Data Cross-Validation : Compare X-ray results (SHELX-refined) with spectroscopic data (e.g., NOESY for stereochemistry).
  • Twinned Crystals : Use SHELXD for structure solution and PLATON to check for twinning. If R-factor >5%, reprocess data with alternative space groups.
  • Thermal Motion Artifacts : Refine anisotropic displacement parameters (ADPs) and validate with Hirshfeld surface analysis .

Advanced Research: How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

Q. Methodological Answer :

  • Substituent Modulation : Replace the methyl group at C6 with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic binding.
  • Bioisosteric Replacement : Substitute the cyano group with a nitro or trifluoromethyl moiety to tune electron density.
  • Activity Assays : Test derivatives in enzymatic assays (e.g., EGFR kinase) and correlate IC₅₀ values with computed electrostatic potentials .

Advanced Research: What experimental designs mitigate side reactions during functionalization of this compound?

Q. Methodological Answer :

  • Protecting Groups : Temporarily block the cyano group with tert-butyldimethylsilyl (TBS) during ester hydrolysis.
  • Catalytic Systems : Use Pd/Cu catalysts for cross-coupling at C4 to avoid decarboxylation.
  • In Situ Monitoring : Employ ReactIR to detect intermediates and adjust reaction kinetics dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-cyano-6-methylpyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-cyano-6-methylpyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.